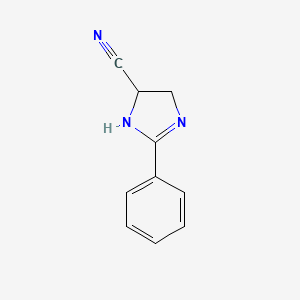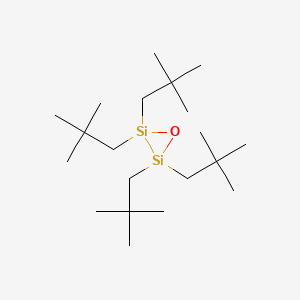
Tetrakis(2,2-dimethylpropyl)oxadisilirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2,2-dimethylpropyl)oxadisilirane is a unique organosilicon compound characterized by its four 2,2-dimethylpropyl groups attached to an oxadisilirane core. This compound is known for its distinctive chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,2-dimethylpropyl)oxadisilirane typically involves the reaction of silicon tetrachloride with 2,2-dimethylpropyl lithium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SiCl4+4LiC6H9→Si(C6H9)4+4LiCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high yields and purity. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions
Tetrakis(2,2-dimethylpropyl)oxadisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Tetrakis(2,2-dimethylpropyl)oxadisilirane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its stability and reactivity.
作用機序
The mechanism by which Tetrakis(2,2-dimethylpropyl)oxadisilirane exerts its effects involves interactions with molecular targets through its silicon-oxygen-silicon (Si-O-Si) linkage. This linkage allows the compound to participate in various chemical reactions, forming stable intermediates and products. The pathways involved include:
Formation of Silanols: Through oxidation reactions.
Formation of Siloxanes: Via condensation reactions.
Substitution Reactions: Leading to the formation of diverse organosilicon compounds.
類似化合物との比較
Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): Known for its use as a precursor in material science.
Tetrakis(2-hydroxyethylammonium) chloride: Used in the synthesis of hypervalent silicon compounds.
Uniqueness
Tetrakis(2,2-dimethylpropyl)oxadisilirane stands out due to its specific structural features, including the presence of four bulky 2,2-dimethylpropyl groups, which impart unique reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability.
特性
CAS番号 |
112379-42-7 |
|---|---|
分子式 |
C20H44OSi2 |
分子量 |
356.7 g/mol |
IUPAC名 |
2,2,3,3-tetrakis(2,2-dimethylpropyl)oxadisilirane |
InChI |
InChI=1S/C20H44OSi2/c1-17(2,3)13-22(14-18(4,5)6)21-23(22,15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
InChIキー |
IFKQTSZKTZZXRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C[Si]1(O[Si]1(CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


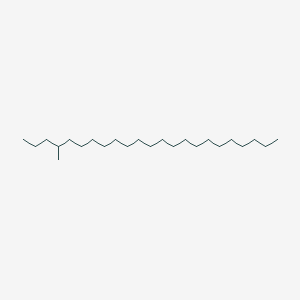
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
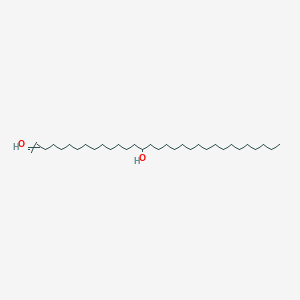
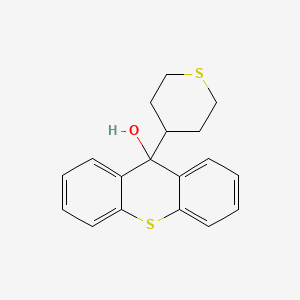
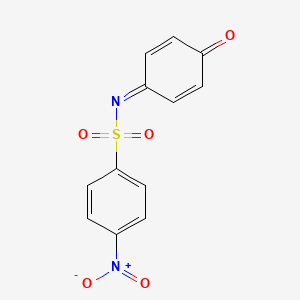
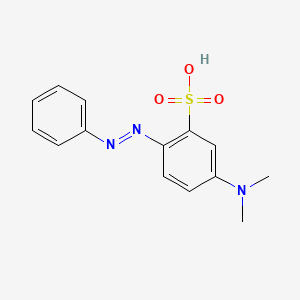
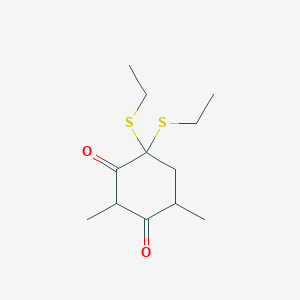

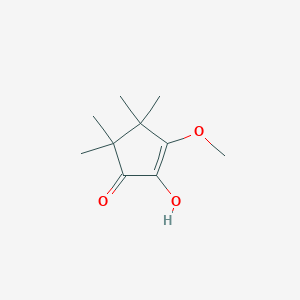
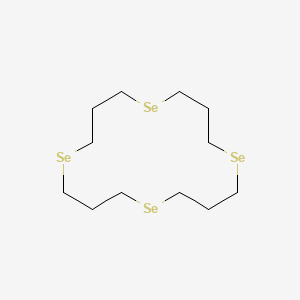
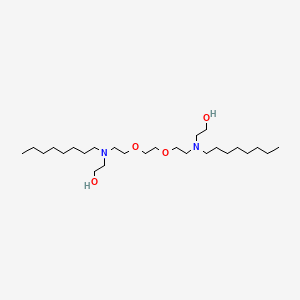

![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
